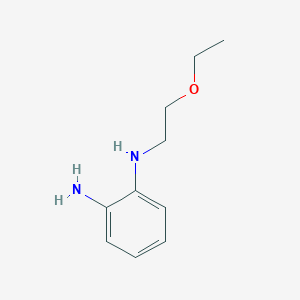

N1-(2-Ethoxyethyl)benzene-1,2-diamine

Description

Significance of Aromatic Diamines in Contemporary Organic Synthesis

Aromatic diamines are a class of organic compounds that are of significant interest in modern organic synthesis due to their diverse applications. wikipedia.org They are fundamental monomers in the preparation of technologically important polymers such as polyamides, polyimides, and polyureas. wikipedia.org The presence of two amino groups allows for the formation of extended polymer chains, imparting unique thermal and mechanical properties to the resulting materials.

Vicinal diamines, where the amino groups are on adjacent carbon atoms, are particularly valuable. wikipedia.orgnih.gov This arrangement is a common structural feature in many biologically active molecules and is utilized in the design of ligands for transition-metal catalysis and organocatalysts. nih.gov The ability to introduce different substituents onto the aromatic ring or the nitrogen atoms of the diamine allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them highly versatile for various synthetic applications. acs.org The synthesis of unsymmetrical vicinal diamines, in particular, is an area of active research, as it provides access to a broader range of complex molecular architectures. nih.govorganic-chemistry.org

Overview of N1-(2-Ethoxyethyl)benzene-1,2-diamine within the Landscape of Functionalized Diamines

This compound is a functionalized derivative of benzene-1,2-diamine, distinguished by the presence of a 2-ethoxyethyl group on one of the nitrogen atoms. This substitution introduces an ether linkage and an ethyl group, which can influence the compound's physical and chemical properties, such as its solubility and reactivity.

This particular diamine is part of a broader family of N-substituted benzene-1,2-diamines that are explored for their utility in various chemical transformations. The introduction of functional groups onto the diamine scaffold is a key strategy for developing new catalysts, and materials with tailored properties. For instance, the synthesis of chiral benzene-1,2-diamine building blocks has been a focus for the development of organocatalysts. mdpi.com While specific research on this compound is not extensively detailed in the provided results, its structural similarity to other functionalized diamines, such as N1-(2-methoxyethyl)benzene-1,2-diamine, suggests potential applications in areas like the synthesis of conducting copolymers and Schiff base derivatives with biological activity. The ethoxyethyl group, being an electron-donating substituent, can modulate the electronic properties of the diamine, which is a critical factor in its role as a ligand or a synthetic intermediate.

| Property | Value |

| Molecular Formula | C10H16N2O chemicalbook.com |

| Molecular Weight | 180.25 g/mol chemicalbook.com |

| CAS Number | 95893-89-3 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-ethoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-13-8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPMHCQNDHPVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545250 | |

| Record name | N~1~-(2-Ethoxyethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95893-89-3 | |

| Record name | N1-(2-Ethoxyethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95893-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(2-Ethoxyethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N1 2 Ethoxyethyl Benzene 1,2 Diamine

Established Synthetic Routes to N1-(2-Ethoxyethyl)benzene-1,2-diamine

The primary and most documented method for the synthesis of this compound proceeds through a two-step sequence involving the formation of an N-substituted nitroaniline intermediate, followed by the reduction of the nitro group.

Novel Preparation Routes from o-Phenylenediamine (B120857) Precursors

While direct, single-step alkylation of o-phenylenediamine presents challenges due to the potential for multiple alkylations and side reactions, the more controlled and established route commences with a nitro-substituted benzene (B151609) derivative. A key precursor, N-(2-ethoxyethyl)-2-nitroaniline, is synthesized by the reaction of 2-nitrochlorobenzene with 2-ethoxyethylamine (B85609). This reaction, a nucleophilic aromatic substitution, is typically carried out at elevated temperatures. For instance, heating a mixture of o-nitrochlorobenzene and 2-ethoxyethylamine at 130°C for three hours has been reported to yield N-(2-ethoxyethyl)-o-nitroaniline. rsc.org

The subsequent and crucial step is the reduction of the nitro group of N-(2-ethoxyethyl)-2-nitroaniline to the corresponding primary amine, yielding the target compound, this compound. A common method for this transformation is catalytic hydrogenation. One documented procedure involves the hydrogenation of N-(2-ethoxyethyl)-2-nitroaniline in ethanol (B145695) using a 5% palladium on activated carbon (Pd/C) catalyst. The reaction is conducted under a hydrogen pressure of 2250.23 - 3000.3 Torr at a temperature of 5 - 10°C for 3 hours, resulting in a high yield of 95%.

Optimization of Reaction Conditions for Yield and Purity Enhancement

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions of both the N-alkylation and the nitro reduction steps.

For the N-alkylation of anilines, the choice of solvent and base can significantly influence the outcome. For instance, in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, aprotic solvents have been found to be more efficient than protic solvents. tsijournals.com The use of a base, such as cesium carbonate (Cs2CO3), has been shown to promote selective mono-N-alkylation of primary benzylamines and anilines with alkyl halides in DMF. researchgate.net

In the catalytic reduction of nitroanilines, the choice of catalyst and reducing agent is paramount. Various catalytic systems have been explored for the reduction of 2-nitroaniline, a compound structurally related to the precursor of our target molecule. These systems often employ reducing agents like sodium borohydride, potassium borohydride, or hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as silica-supported gold nanoparticles. nih.gov The use of magnetic nanoparticles, like CuFe2O4, has also been investigated for the catalytic reduction of nitroanilines, demonstrating high efficiency and ease of separation. nih.gov

Interactive Table: Catalytic Systems for Nitroaniline Reduction

| Catalyst | Reducing Agent | Solvent | Key Findings |

|---|---|---|---|

| Silica-supported gold nanoparticles | Sodium borohydride/Potassium borohydride/Hydrazine hydrate | Aqueous medium | Effective for the reduction of 2-nitroaniline. nih.gov |

| CuFe2O4 nanoparticles | Sodium borohydride | Aqueous medium | Rapid and efficient reduction of 4-nitroaniline (B120555) and 2-nitroaniline. nih.gov |

General Strategies for Alkylation and Arylation of Benzene-1,2-diamines

The alkylation and arylation of benzene-1,2-diamines are fundamental transformations in organic synthesis, leading to a wide array of valuable compounds. Direct N-alkylation of o-phenylenediamine with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts.

A more controlled approach involves the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a catalyst. This method is considered a greener alternative to using alkyl halides as it produces water as the only by-product. For example, the N-alkylation of aniline with benzyl alcohol has been successfully carried out using a Ni/O-clay catalyst. researchgate.net

Consideration of By-product Formation and Impurity Control in Industrial Synthesis

In the industrial synthesis of this compound, the formation of by-products can significantly impact the yield and purity of the final product, necessitating careful control of reaction conditions and purification processes.

During the N-alkylation step, a primary concern is over-alkylation, leading to the formation of N,N'-bis(2-ethoxyethyl)benzene-1,2-diamine. The use of a large excess of the amine reactant can help to minimize this, but this approach can be economically and environmentally problematic on an industrial scale. wikipedia.org

In the subsequent nitro reduction step, incomplete reduction can result in the presence of the starting nitroaniline or intermediate nitroso compounds in the final product. The choice of a highly efficient and selective catalyst is crucial to ensure complete conversion to the desired diamine.

Purification of the final product is typically achieved through vacuum distillation. For instance, crude this compound can be purified by Kugelrohr distillation at approximately 150-160°C and 4 kPa.

Implementation of Green Chemistry Principles in Diamine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to enhance its sustainability.

One of the key principles is the use of safer solvents. Water is an ideal green solvent, and its use in organic synthesis is highly encouraged. For example, a water-mediated, one-pot synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine has been developed, demonstrating the potential of aqueous reaction media. nih.gov

Another principle is the use of catalytic reagents over stoichiometric ones. The catalytic hydrogenation step in the synthesis of this compound is a good example of this principle in practice. Further improvements can be made by developing catalysts that are recyclable and operate under milder conditions.

The use of renewable feedstocks and designing for energy efficiency are also central to green chemistry. Exploring the use of bio-based starting materials and conducting reactions at ambient temperature and pressure can significantly reduce the environmental footprint of the synthesis. For instance, the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines to form N,N'-dialkyl-p-phenylenediamines at room temperature exemplifies an energy-efficient process. rsc.org

Finally, waste prevention is a cornerstone of green chemistry. The "borrowing hydrogen" methodology for N-alkylation, which uses alcohols as alkylating agents and produces water as the main by-product, is a prime example of a waste-reducing strategy that can be applied to the synthesis of substituted diamines. researchgate.net

Reactivity and Chemical Transformations of N1 2 Ethoxyethyl Benzene 1,2 Diamine and Its Analogs

Condensation Reactions Leading to Heterocyclic Systems

The most prominent reactions of o-phenylenediamines involve condensation with 1,2-dicarbonyl compounds or their equivalents to form fused six-membered heterocycles, and with aldehydes or carboxylic acids to form five-membered rings. These reactions are fundamental in heterocyclic chemistry due to their high efficiency and the biological significance of the resulting products.

The reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is a classic and widely used method for the synthesis of quinoxalines. researchgate.netresearchgate.net This condensation reaction is typically acid-catalyzed and proceeds readily, often in solvents like ethanol (B145695) or acetic acid, to produce the corresponding quinoxaline (B1680401) derivative in high yield. researchgate.net For N1-(2-Ethoxyethyl)benzene-1,2-diamine, this reaction is expected to proceed in a similar fashion, yielding 1-(2-ethoxyethyl)-1,4-dihydroquinoxalines which may subsequently aromatize.

The general reaction involves the nucleophilic attack of the two amino groups onto the two carbonyl carbons of the dicarbonyl compound, followed by a cyclization and dehydration cascade to form the stable aromatic quinoxaline ring. A variety of catalysts, including Lewis acids like zinc triflate and copper(II) triflate, as well as solid acid catalysts, have been employed to facilitate this transformation under mild conditions. researchgate.netencyclopedia.pub

Below is a table illustrating the expected quinoxaline products from the reaction of this compound with various 1,2-dicarbonyl compounds.

| 1,2-Dicarbonyl Compound | Expected Quinoxaline Product Name | Product Structure |

|---|---|---|

| Glyoxal | 1-(2-Ethoxyethyl)-1,2,3,4-tetrahydroquinoxaline | Structure image for Glyoxal product |

| Benzil (1,2-Diphenylethane-1,2-dione) | 1-(2-Ethoxyethyl)-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline | Structure image for Benzil product |

| Biacetyl (Butane-2,3-dione) | 1-(2-Ethoxyethyl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline | Structure image for Biacetyl product |

| 9,10-Phenanthrenequinone | 1-(2-Ethoxyethyl)-1,2,3,4-tetrahydrodibenzo[f,h]quinoxaline | Structure image for 9,10-Phenanthrenequinone product |

The condensation of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives) is a cornerstone for the synthesis of benzimidazoles, a heterocyclic motif found in numerous pharmacologically active compounds. nih.govwikipedia.org When this compound reacts with an aldehyde, it is expected to form a 1-(2-ethoxyethyl)-2-substituted-1H-benzimidazole. The reaction typically proceeds via the formation of a Schiff base between the more nucleophilic primary amine and the aldehyde, followed by an intramolecular cyclization involving the secondary amine and subsequent aromatization via oxidation or elimination. acs.orgrsc.org

A wide range of catalytic systems, including mineral acids, Lewis acids, and various heterogeneous catalysts, have been developed to promote this reaction under mild and environmentally benign conditions. rsc.orgijariie.com The use of an N-substituted diamine like this compound directly leads to N-1 substituted benzimidazoles, which is a significant advantage as it avoids a separate N-alkylation step that might otherwise be required. nih.gov

The table below shows potential benzimidazole (B57391) derivatives synthesized from this compound and various aldehydes.

| Aldehyde | Expected Benzimidazole Product Name | Product Structure |

|---|---|---|

| Formaldehyde | 1-(2-Ethoxyethyl)-1H-benzimidazole | Structure image for Formaldehyde product |

| Benzaldehyde | 1-(2-Ethoxyethyl)-2-phenyl-1H-benzimidazole | Structure image for Benzaldehyde product |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole | Structure image for 4-Chlorobenzaldehyde product |

| Furfural | 1-(2-Ethoxyethyl)-2-(furan-2-yl)-1H-benzimidazole | Structure image for Furfural product |

N-Alkylation and N-Arylation Pathways of Diamine Functionalities

The diamine functionalities of this compound can undergo further substitution reactions. The compound possesses both a primary and a secondary amine, which exhibit different reactivities. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site for initial alkylation or arylation under controlled conditions.

N-Alkylation: Selective N-alkylation can be achieved using various alkylating agents. For instance, the "hydrogen borrowing" or "hydrogen auto-transfer" methodology allows for the N-alkylation of amines using alcohols as alkylating agents, catalyzed by transition metals. researchgate.net This offers a green alternative to traditional methods using alkyl halides. Given the two non-equivalent amino groups in this compound, mono-alkylation is expected to occur preferentially at the primary NH2 group. Exhaustive alkylation would lead to substitution at both nitrogen atoms.

N-Arylation: The introduction of an aryl group onto the diamine can be accomplished via transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses boronic acids as the aryl source in the presence of a copper catalyst, is a mild and effective method for N-arylation. organic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For this compound, regioselective N-arylation of the primary amino group would be the anticipated outcome under kinetic control.

Participation in Multi-component Reactions for Complex Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency in generating molecular complexity. nih.gov o-Phenylenediamines are excellent substrates for MCRs, leading to the synthesis of diverse and complex heterocyclic scaffolds.

For example, o-phenylenediamines react with chalcones (α,β-unsaturated ketones) to form 1,5-benzodiazepine derivatives, which are important pharmacophores. It is anticipated that this compound would react similarly to yield N-substituted benzodiazepines. Another example involves the reaction of o-phenylenediamine, an aldehyde, and a nucleophile in a three-component fashion to build complex fused imidazoles. nih.gov The presence of the ethoxyethyl group on the diamine can be exploited to fine-tune the properties of the resulting complex molecules. Recently, the synthesis of 1,4-benzodiazepines has been reported via the reaction of o-phenylenediamine and 2-halobenzaldehydes, a transformation in which this compound could readily participate. acs.org

Mechanistic Investigations of Diamine-Involved Reactions (by analogy)

The mechanisms of the primary reactions involving this compound can be understood by analogy to its parent compound, o-phenylenediamine.

Quinoxaline Formation: The generally accepted mechanism for quinoxaline synthesis begins with the nucleophilic attack of one of the amino groups on a carbonyl carbon of the 1,2-dicarbonyl compound to form a hemiaminal intermediate. This is followed by the elimination of water to form a Schiff base (imine). An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring. researchgate.netyoutube.com

Benzimidazole Formation: The Phillips method for benzimidazole synthesis involves the condensation of o-phenylenediamine with a carboxylic acid. The mechanism is believed to proceed through the initial formation of a monoacyl derivative of the diamine. acs.orgacs.org This intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the second amino group attacks the amide carbonyl, followed by dehydration to yield the benzimidazole ring. When an aldehyde is used, the reaction initiates with the formation of a Schiff base at the primary amine, followed by cyclization and an oxidative aromatization step to furnish the final product. rsc.orgyoutube.com The N-ethoxyethyl substituent in this compound is not expected to alter these fundamental mechanistic pathways but will be incorporated into the final heterocyclic product.

Advanced Spectroscopic and Structural Elucidation of N1 2 Ethoxyethyl Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For N1-(2-Ethoxyethyl)benzene-1,2-diamine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the ethoxyethyl side chain. The electron-donating nature of the amino groups shifts the aromatic protons upfield compared to unsubstituted benzene (B151609). The N-alkylation desymmetrizes the aromatic ring, resulting in four unique aromatic signals. The amine protons (NH and NH₂) typically appear as broad singlets and their chemical shifts can vary with solvent and concentration. The signals of the side chain are expected in the aliphatic region with characteristic splitting patterns.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.85 | d | 1H | Ar-H |

| ~ 6.78 | t | 1H | Ar-H |

| ~ 6.72 | t | 1H | Ar-H |

| ~ 6.65 | d | 1H | Ar-H |

| ~ 4.50 | br s | 2H | -NH₂ |

| ~ 3.70 | br s | 1H | Ar-NH- |

| ~ 3.60 | t | 2H | -N-CH₂-CH₂-O- |

| ~ 3.52 | q | 2H | -O-CH₂-CH₃ |

| ~ 3.25 | t | 2H | -N-CH₂-CH₂-O- |

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The six aromatic carbons will resonate in the range of δ 110-150 ppm, with the two carbons directly attached to the nitrogen atoms (C1 and C2) being the most downfield in this region. The four aliphatic carbons of the ethoxyethyl group will appear in the upfield region (δ 15-75 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 145.0 | Ar C-N |

| ~ 135.0 | Ar C-N |

| ~ 122.0 | Ar C-H |

| ~ 120.0 | Ar C-H |

| ~ 118.0 | Ar C-H |

| ~ 115.0 | Ar C-H |

| ~ 70.0 | -N-CH₂-C H₂-O- |

| ~ 66.0 | -O-C H₂-CH₃ |

| ~ 45.0 | -N-C H₂-CH₂-O- |

Correlation SpectroscopY (COSY) is instrumental in confirming the connectivity of protons within the molecule. For this compound, a ¹H-¹H COSY spectrum would reveal key correlations:

A cross-peak between the triplet at δ ~1.20 ppm (-CH₃) and the quartet at δ ~3.52 ppm (-O-CH₂-), confirming the ethyl group.

A cross-peak between the triplet at δ ~3.25 ppm (-N-CH₂-) and the triplet at δ ~3.60 ppm (-CH₂-O-), establishing the connectivity of the ethylenediamine bridge.

Cross-peaks between adjacent protons on the aromatic ring, helping to assign their specific positions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) that confirms its molecular formula. The fragmentation pattern is dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen), a process known as alpha-cleavage.

The molecular formula C₁₀H₁₆N₂O gives a molecular weight of 180.25 g/mol . The molecular ion peak is therefore predicted at m/z = 180. This follows the nitrogen rule, as a molecule with an even number of nitrogen atoms has an even nominal molecular weight. The most significant fragmentation is the alpha-cleavage next to the secondary amine, leading to the loss of the ethoxyethyl group and formation of a stable ion.

Predicted MS Fragmentation Data

| m/z | Fragment Ion | Interpretation |

|---|---|---|

| 180 | [C₁₀H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₉N₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 121 | [C₇H₉N₂]⁺ | Alpha-cleavage with loss of •CH₂OCH₂CH₃ |

| 107 | [C₆H₇N₂]⁺ | Loss of the ethoxyethyl side chain |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will display characteristic bands for the primary and secondary amines, the aromatic ring, and the ether linkage. orgchemboulder.comwikieducator.org

A key feature is the N-H stretching region. Primary amines (R-NH₂) typically show two bands (one for asymmetric and one for symmetric stretching), while secondary amines (R₂-NH) show a single band. orgchemboulder.comlibretexts.org Therefore, this compound should exhibit three distinct N-H stretching absorptions.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~ 3450 - 3350 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch |

| ~ 3350 - 3310 | Secondary Amine (-NH-) | N-H Stretch |

| ~ 3100 - 3000 | Aromatic C-H | C-H Stretch |

| ~ 2950 - 2850 | Aliphatic C-H | C-H Stretch |

| ~ 1620 | Primary Amine (-NH₂) | N-H Bend (Scissoring) |

| ~ 1600, 1470 | Aromatic Ring | C=C Stretch |

| ~ 1320 | Aromatic Amine | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aromatic amines like this compound exhibit characteristic absorptions in the UV region. The parent compound, benzene-1,2-diamine, shows absorption maxima at approximately 235 nm and 289 nm in cyclohexane. nih.gov The attachment of the electron-donating ethoxyethyl group to one of the nitrogen atoms is expected to cause a small bathochromic (red) shift of these π→π* transitions due to the increased electron density on the benzene ring. researchgate.net

Predicted UV-Vis Absorption Data (in a non-polar solvent)

| λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~ 240 | π→π* |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its solid-state molecular geometry and crystal packing, which is typically derived from single-crystal X-ray diffraction analysis, is not available at this time.

This analysis would have provided precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional conformation of the molecule in the crystalline state. Furthermore, it would have elucidated the nature of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and potential π-π stacking, which govern the arrangement of molecules within the crystal lattice.

Without experimental crystallographic data, a definitive description of the solid-state structure of this compound remains elusive. Future crystallographic studies would be necessary to determine its precise molecular geometry and the supramolecular architecture of its crystal lattice.

Applications and Advanced Synthetic Utility of N1 2 Ethoxyethyl Benzene 1,2 Diamine

Role as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The strategic importance of N1-(2-Ethoxyethyl)benzene-1,2-diamine is prominently showcased in the pharmaceutical industry, where it serves as a key starting material for the synthesis of complex and high-value APIs.

Intermediate in the Synthesis of Antihistamines (e.g., Bilastine)

This compound is a critical intermediate in the synthesis of Bilastine, a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. museonaturalistico.it In the synthesis of Bilastine, this compound is formed and then undergoes a cyclization reaction to create the benzimidazole (B57391) core of the final drug molecule. museonaturalistico.itgoogle.com

Development as Ligands in Transition Metal Catalysis

The diamine structure of this compound makes it an excellent scaffold for the development of ligands for transition metal-catalyzed reactions. These ligands can coordinate to a metal center, influencing its catalytic activity and selectivity.

Design and Synthesis of Diamine Ligands for Cross-Coupling Reactions

While direct research on this compound as a ligand is specific, the broader class of 1,2-benzenediamines serves as a foundation for designing ligands for various cross-coupling reactions. The synthesis of these ligands often involves the functionalization of the diamine core to tune the steric and electronic properties of the resulting ligand. This tailored approach allows for the optimization of catalytic systems for specific transformations.

Structure-Activity Relationship (SAR) Studies in Catalysis

Structure-activity relationship (SAR) studies are crucial for understanding how the structure of a ligand influences the outcome of a catalytic reaction. For diamine-based ligands, modifications to the substituents on the nitrogen atoms and the aromatic ring can have a profound impact on the catalyst's performance. For example, in related systems, replacing phenyl groups with more sterically bulky groups like 3,5-dimethylphenyl has been shown to increase the turnover frequency in hydrogenation reactions. While specific SAR studies on this compound derived catalysts are not extensively documented in the provided results, the principles of SAR are fundamental to the development of new and improved catalysts based on this scaffold.

Utilization in Organocatalysis and Asymmetric Synthesis

Beyond metal catalysis, this compound and its derivatives have found applications in the burgeoning field of organocatalysis, particularly in asymmetric synthesis where the creation of a specific stereoisomer of a chiral molecule is desired.

Design and Preparation of this compound-Derived Organocatalysts

Information regarding "this compound" is currently limited in publicly accessible scientific literature.

The requested article outline focuses on highly specific applications, including catalytic activity, enantioselectivity, and its use as a precursor for optoelectronic and semiconducting materials. Searches for this information for the N1-(2-ethoxyethyl) derivative did not yield specific research findings.

However, it is pertinent to note that related compounds, such as the methoxy (B1213986) analogue N1-(2-Methoxyethyl)benzene-1,2-diamine , have been investigated for such applications. Research on this similar compound indicates that N-substituted benzene-1,2-diamines are a class of molecules with significant potential in:

Catalysis : Serving as ligands or organocatalysts. mdpi.com

Materials Science : Acting as building blocks for conducting polymers and materials with properties like Aggregation-Induced Enhanced Emission (AIEE).

The general class of 1,2-benzenediamines is also known for its utility in forming heterocyclic structures, such as quinoxalines, which are valuable in the development of fluorescent materials and semiconductors. Furthermore, the presence of amine and ether functionalities suggests a potential for these molecules to participate in hydrogen bonding and metal coordination, which are key interactions in supramolecular chemistry and crystal engineering. researchgate.net

Despite the potential suggested by related compounds, the specific experimental data and detailed research findings required to construct an authoritative article on This compound across the specified topics are not available in the accessed literature. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-(2-Ethoxyethyl)benzene-1,2-diamine and related diarylbenzene-1,2-diamines?

- Methodological Answer : Diaryldiamines are typically synthesized via reductive amination of nitro precursors. For example, FeCl₃·6H₂O and hydrazine hydrate in isopropanol under reflux can reduce diaryl-nitrobenzenes to diarylbenzene-1,2-diamines . Alternative routes involve palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) for introducing alkynyl or aryl substituents . Optimization of equivalents of reagents (e.g., 1.1 equiv aryl halide, 6 equiv triethylamine) and reaction duration (e.g., 20 h at room temperature) is critical for yield .

Q. What spectroscopic and crystallographic methods are recommended for characterizing N1-substituted benzene-1,2-diamines?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for structure refinement, particularly for handling high-resolution or twinned data. SHELXL’s robust algorithms enable precise modeling of anisotropic displacement parameters and hydrogen bonding networks .

- NMR/UV-Vis : ¹H NMR resolves substituent effects on aromatic protons (e.g., δ 6.20–7.85 ppm for diaryl protons ). UV-Vis can detect redox-active ligand transitions (e.g., catecholate-to-semiquinone shifts at 400–600 nm ).

- HPLC : Purity validation (>95% area%) requires gradient elution with CHCl₃/MeOH (40:1) .

Q. How to assess the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa determination : Use potentiometric titration (predicted pKa ~5.23 for analogous diamines ).

- Degradation studies : Monitor by LC-MS under acidic (pH <3) and basic (pH >9) conditions. Quenching with ascorbic acid prevents oxidative decomposition .

Advanced Research Questions

Q. How do structural modifications at the N1-substituent influence the redox noninnocent behavior of benzene-1,2-diamine ligands in transition metal complexes?

- Methodological Answer :

- Electronic effects : Electron-donating groups (e.g., ethoxyethyl) stabilize the [NNNcat]³⁻ trianionic form, while electron-withdrawing groups favor radical [NNNsq•]²⁻ states. Cyclic voltammetry (CV) at −1.5 to +1.0 V vs. Ag/AgCl quantifies redox potentials .

- Metal coordination : Ni(II) complexes with N1-(2-aminophenyl) derivatives show ligand-centered oxidation during alcohol catalysis, confirmed by EPR and magnetic susceptibility .

Q. What strategies resolve contradictions in catalytic activity data for benzene-1,2-diamine complexes in oxidation reactions?

- Methodological Answer :

- Mechanistic studies : Use isotope labeling (e.g., D₂O for H/D exchange in alcohol substrates) to distinguish between metal vs. ligand-centered pathways .

- Crystallographic validation : Compare experimental (SHELXL-refined) and DFT-optimized structures to identify steric clashes or electronic mismatches .

Q. How does the choice of metal center affect catalytic efficiency in alcohol oxidation using benzene-1,2-diamine ligands?

- Methodological Answer :

- Metal screening : Ni(II) centers favor ligand oxidation, while Cu(I) promotes single-electron transfer. Turnover frequency (TOF) comparisons under standardized conditions (e.g., 0.1 mmol catalyst, 25°C) reveal metal-specific trends .

- Spectroscopic tracking : Operando UV-Vis and XAS identify metal-ligand charge-transfer (MLCT) states during catalysis .

Q. What computational methods complement experimental data in elucidating the electronic structure of redox-active benzene-1,2-diamine ligands?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.